1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide

Description

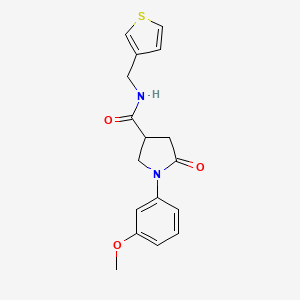

1-(3-Methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide is a pyrrolidine-based compound featuring a 5-oxo-pyrrolidine core substituted at the 1-position with a 3-methoxyphenyl group and at the 3-position with a thiophen-3-ylmethyl carboxamide moiety. This compound’s structural framework is common in medicinal chemistry, particularly in targeting enzymes or receptors where pyrrolidine derivatives exhibit bioactivity .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-15-4-2-3-14(8-15)19-10-13(7-16(19)20)17(21)18-9-12-5-6-23-11-12/h2-6,8,11,13H,7,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZLUHKZAWWHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence pathways related to apoptosis and cell proliferation. Specifically, compounds with similar structural motifs have shown promise in modulating the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrrolidine derivatives. The compound has demonstrated significant activity against various cancer cell lines, likely through the inhibition of key signaling pathways involved in tumor growth and survival.

Antimicrobial Activity

Pyrrolidine derivatives have been noted for their antimicrobial properties. Preliminary data suggest that this compound exhibits antibacterial effects against gram-positive and gram-negative bacteria. In vitro tests have shown minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to established antibiotics .

Study 1: PD-1/PD-L1 Interaction

A rescue assay using mouse splenocytes demonstrated that compounds similar to this compound could restore immune function significantly. At a concentration of 100 nM, the compound was able to rescue immune cells by approximately 92% .

Study 2: Antimicrobial Testing

In a comparative study, various pyrrolidine derivatives were tested for their antimicrobial efficacy. The compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₆N₂O₃S |

| Molecular Weight | 300.36 g/mol |

| Anticancer Activity (IC50) | Varies by cell line |

| Antibacterial MIC (S. aureus) | 0.0039 - 0.025 mg/mL |

| Antibacterial MIC (E. coli) | 0.0039 - 0.025 mg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs derived from the evidence:

Key Findings from Comparative Analysis :

Electronic Effects :

- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 3-fluorophenyl group in or 4-fluorophenyl in . This influences charge distribution in the pyrrolidine ring, affecting binding to targets like enzymes or receptors.

- Thiophene vs. Thiadiazole : The thiophene’s sulfur atom participates in resonance effects, while thiadiazole (in ) offers two nitrogen atoms for stronger dipole interactions or metal coordination.

Solubility and Lipophilicity :

- The methoxy group enhances lipophilicity compared to the hydroxylated analog in , which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Tetrahydrofuran in introduces an oxygen atom, increasing polarity and solubility relative to the thiophene in the target compound.

Synthetic Accessibility :

- Hydrazide derivatives (e.g., ) require hydrazine condensation, while thiophene- or thiadiazole-containing compounds (e.g., ) involve coupling reactions with heterocyclic amines. The target compound’s synthesis likely employs amide bond formation between pyrrolidine-3-carboxylic acid and thiophen-3-ylmethylamine.

The indole moiety in could enhance binding to serotonin receptors or kinases, whereas the target compound’s simpler thiophene may favor selectivity for other targets.

Q & A

Q. What are the recommended synthetic routes for 1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 3-methoxyphenylacetic acid with a pyrrolidone precursor to form the 5-oxo-pyrrolidine core.

- Step 2 : Activation of the carboxylic acid group (e.g., using carbodiimide coupling agents like EDC/HOBt) for amide bond formation with thiophen-3-ylmethylamine.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Key Considerations : Optimize reaction time and temperature (typically 0–25°C for amidation) to minimize side reactions like hydrolysis of the methoxy group.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) to assess purity (>95%).

- NMR : Confirm structure via H and C NMR. Key signals include:

- Methoxy protons at δ ~3.80 ppm (singlet).

- Thiophene protons at δ ~7.20–7.50 ppm (multiplet).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H] at m/z 343.3 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

- Methodological Answer :

- Strategy : Synthesize analogs with modifications to:

- Methoxy group : Replace with halogen (e.g., Cl, F) or hydroxyl to study electronic effects.

- Thiophene moiety : Substitute with furan or pyridine to assess heterocycle specificity.

- Assays :

- In vitro : Test analogs against target enzymes (e.g., kinases) using fluorescence-based activity assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to receptors like GPCRs or ion channels .

- Data Interpretation : Compare IC values and docking scores to identify critical substituents .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Root-Cause Analysis :

- Batch Variability : Use LC-MS to check for impurities (e.g., hydrolyzed methoxy groups) across different synthetic batches.

- Assay Conditions : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors.

- Case Study : If one study reports anti-inflammatory activity while another does not, validate using primary cell lines (e.g., RAW 264.7 macrophages) with TNF-α ELISA as a biomarker .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Oxidative Stress : Expose to HO (0.1–1 mM) and analyze by LC-MS for oxidation products (e.g., sulfoxide formation on thiophene).

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify remaining parent compound using UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.